![molecular formula C12H21NO2 B3003750 N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide CAS No. 2361640-28-8](/img/structure/B3003750.png)
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, also known as HDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDMA is a derivative of cyclohexylpropionic acid and has a molecular weight of 245.36 g/mol.
Wirkmechanismus
The mechanism of action of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor-gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which play a role in the development of inflammation and cancer. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In organisms, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to reduce inflammation, improve glucose and lipid metabolism, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, there are also limitations to using N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, such as its limited solubility in water and potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide.
Zukünftige Richtungen
There are many future directions for research involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide. One potential direction is the development of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the optimization of the synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide to improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide and its potential applications in various fields.
Conclusion
In conclusion, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, or N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, is a chemical compound that has potential applications in various fields. The synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is relatively simple and cost-effective, and N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been extensively studied for its potential applications in medicine, agriculture, and material science. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cells and organisms, and there are many future directions for research involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide.
Synthesemethoden
The synthesis of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide involves the reaction between 2-hydroxy-5,5-dimethylcyclohexylmethanol and acryloyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and yields N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide as a white crystalline solid with a high purity. The synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is relatively simple and cost-effective, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In agriculture, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been used as a plant growth regulator to enhance crop yield and quality. In material science, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been used as a monomer for the synthesis of polymers with unique properties.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-11(15)13-8-9-7-12(2,3)6-5-10(9)14/h4,9-10,14H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZDEAUGFRBDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)CNC(=O)C=C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

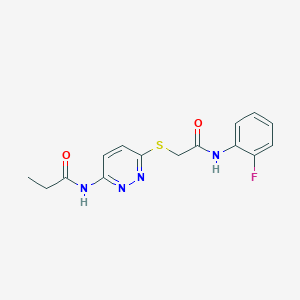
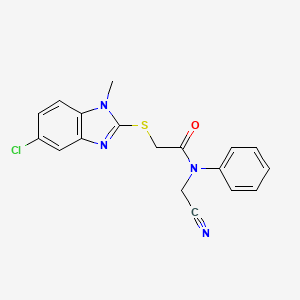

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)
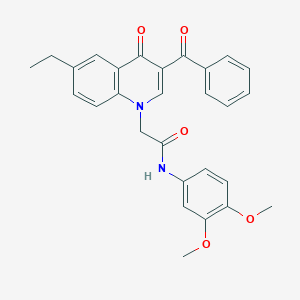

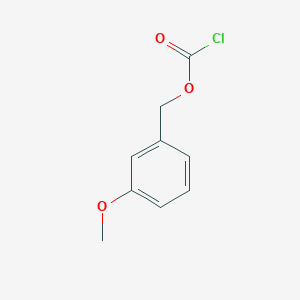

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
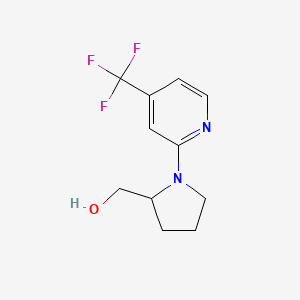
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)